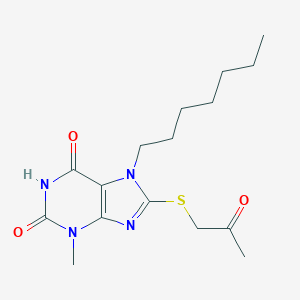
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione, also known as PD 184352, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). It is a potent and selective inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer and other diseases. PD 184352 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用机制
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione 184352 exerts its effects by inhibiting the activity of MEK1 and MEK2, which are upstream regulators of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer and other diseases, leading to aberrant cell proliferation, differentiation, and survival. By inhibiting MEK1 and MEK2, this compound 184352 blocks the downstream activation of ERK1 and ERK2, which are key effectors of the MAPK/ERK pathway. This leads to a decrease in cell proliferation, an increase in apoptosis, and a reduction in tumor growth.
Biochemical and Physiological Effects:
This compound 184352 has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of MEK1 and MEK2, leading to a decrease in the phosphorylation and activation of ERK1 and ERK2. This results in a decrease in the expression of genes involved in cell proliferation, survival, and angiogenesis, and an increase in the expression of genes involved in apoptosis and cell cycle arrest. This compound 184352 also inhibits the migration and invasion of cancer cells, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione 184352 has several advantages for use in lab experiments. It is a potent and selective inhibitor of MEK1 and MEK2, with minimal off-target effects. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound 184352 also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione 184352. One area of interest is the development of more potent and selective MEK inhibitors with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to MEK inhibitors, and the development of strategies to overcome resistance to these agents. Finally, there is growing interest in the use of MEK inhibitors in combination with other targeted therapies, immunotherapies, and conventional chemotherapy and radiation therapy, to enhance their efficacy and overcome resistance.
合成方法
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione 184352 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of the purine ring system, the introduction of the heptyl and methyl groups, and the sulfonation of the propyl group. The final product is obtained in high yield and purity through a series of purification steps.
科学研究应用
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione 184352 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including melanoma, pancreatic, and breast cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
7-heptyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-4-5-6-7-8-9-20-12-13(17-16(20)24-10-11(2)21)19(3)15(23)18-14(12)22/h4-10H2,1-3H3,(H,18,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQGPSKXENXRQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-Methoxyphenyl)-1-benzo[f]quinolinyl]acetic acid ethyl ester](/img/structure/B404030.png)
![5-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B404031.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B404033.png)
![2,4-Dichloro-6-{[(2-methyl-4-nitrophenyl)imino]methyl}phenol](/img/structure/B404034.png)

![4-(2-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B404039.png)
![5-o-Tolyl-1,2,3,4-tetrahydro-benzo[a]phenanthridine](/img/structure/B404041.png)
![5-(2,3-Dimethoxy-phenyl)-1,2,3,4-tetrahydro-benzo[a]phenanthridine](/img/structure/B404042.png)
![5-(2,3-dimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B404043.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B404044.png)
![4-tert-butyl-N'-{[5-(4-chlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B404045.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B404049.png)